

In-depth Technical Guide: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

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Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B113067

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A comprehensive overview of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**, including its chemical properties, synthesis, and biological significance.

IUPAC Name: **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**

CAS Number: 83558-37-6

Molecular Formula: C₁₀H₁₀N₂OS

Molecular Weight: 206.27 g/mol

Introduction

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the aminothiazole class. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The structure, featuring a thiazole ring substituted with a 3-methoxyphenyl group and an amino group, provides a versatile scaffold for the development of novel therapeutic agents. While this specific isomer has been synthesized and is commercially available, the body of published research is less extensive compared to its structural isomer, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This guide aims to consolidate the available technical information on **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine** and provide a framework for its synthesis and potential applications based on related structures.

Chemical Properties and Data

Detailed experimental data for **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine** is not extensively reported in publicly available literature. However, based on its structure and data from its 4-methoxy isomer, the following properties can be predicted.

Property	Value	Source
IUPAC Name	4-(3-Methoxyphenyl)-1,3-thiazol-2-amine	-
CAS Number	83558-37-6	
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS	
Molecular Weight	206.3 g/mol	
Purity	≥98% (Commercially available)	
Storage	Room temperature	

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine** is not readily available in the cited literature. However, a general and widely used method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis. This method involves the reaction of an α -haloketone with a thiourea.

For the synthesis of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**, the logical precursors would be 2-bromo-1-(3-methoxyphenyl)ethan-1-one and thiourea.

General Experimental Protocol (Hantzsch Thiazole Synthesis)

- Preparation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one: 3'-Methoxyacetophenone is subjected to bromination using a suitable brominating agent, such as bromine in a suitable solvent like methanol or acetic acid, to yield the α -bromoketone.

- **Cyclization Reaction:** The resulting 2-bromo-1-(3-methoxyphenyl)ethan-1-one is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is often precipitated by adding a base, such as ammonia or sodium bicarbonate, to neutralize the hydrobromide salt formed. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**.

Logical Synthesis Workflow

Starting Materials

3-Methoxyacetophenone

Thiourea

Step 1: Bromination

Bromine (Br₂)

Reaction

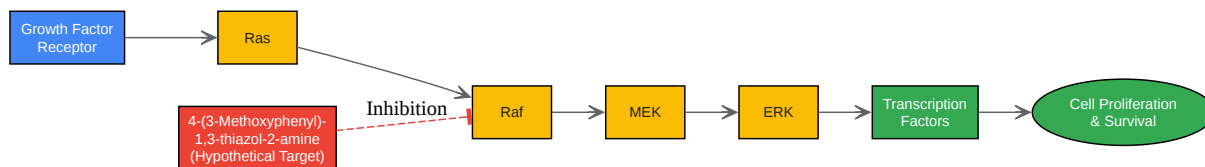
2-bromo-1-(3-methoxyphenyl)ethan-1-one

Step 2: Cyclization (Hantzsch Synthesis)

Ethanol

Reaction

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine



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